molecular formula C8H11ClF3NO2 B3182804 Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride CAS No. 1955474-89-1

Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B3182804
CAS No.: 1955474-89-1
M. Wt: 245.62 g/mol
InChI Key: ONBRGUPLTWUXFM-VFQQELCFSA-N
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Description

This compound belongs to the 3-azabicyclo[3.1.0]hexane family, characterized by a bicyclic scaffold with a nitrogen atom at position 2. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Its stereochemistry (1R,3S,5R,6R) is critical for bioactivity, as seen in related compounds targeting enzymes or receptors .

Properties

IUPAC Name

methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4+,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBRGUPLTWUXFM-VFQQELCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-89-1
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(trifluoromethyl)-, methyl ester, hydrochloride (1:1), (1R,3S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955474-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11ClF3NO2 and a molecular weight of 245.63 g/mol. This compound is notable for its potential biological activities, particularly in the context of opioid receptor interactions.

Chemical Structure

The compound features a bicyclic structure that incorporates a trifluoromethyl group, which is known to influence biological activity significantly. The specific stereochemistry of the compound contributes to its interaction with biological targets.

Opioid Receptor Interaction

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including this compound, are designed as novel ligands for μ-opioid receptors. These compounds have demonstrated high binding affinity and selectivity towards μ-opioid receptors compared to δ and κ subtypes, making them promising candidates for therapeutic applications in pain management and pruritus treatment in veterinary medicine .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the bicyclic core can enhance binding affinity and selectivity for opioid receptors. For instance, the introduction of a trifluoromethyl group has been associated with increased potency and efficacy in receptor binding assays .

Modification Effect on Binding Affinity Selectivity
Trifluoromethyl GroupIncreasedHigh for μ-receptor
Hydroxymethyl SubstituentModerate IncreaseVariable

Case Studies

  • Pruritus Treatment in Dogs : A study evaluated the efficacy of 3-azabicyclo[3.1.0]hexane derivatives in treating pruritus in dogs, demonstrating that these compounds could effectively alleviate symptoms while minimizing side effects associated with traditional opioids .
  • Analgesic Properties : Another investigation focused on the analgesic properties of similar compounds in rodent models, revealing significant pain relief comparable to established opioid analgesics without the typical adverse effects such as sedation or respiratory depression.

Comparison with Similar Compounds

Structural Analogues

Compound 1 : (1S,5R)-Methyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
  • Structure : Differs by replacing -CF₃ with 6,6-dimethyl groups.
  • Properties :
    • Molecular weight: 205.68 g/mol (vs. ~235.6 g/mol for the target compound, estimated based on -CF₃ addition).
    • Purity: 95% (commercially available from Fluorochem) .
  • Applications : Used as a synthetic intermediate for protease inhibitors .
Compound 2 : 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hemioxalate
  • Structure : Contains two fluorine atoms at position 6 instead of -CF₃.
  • Properties :
    • Higher polarity compared to -CF₃ due to smaller substituent size.
  • Applications : Explored in drug discovery for improved solubility .
  • Key Difference : Difluoro groups offer moderate electron-withdrawing effects but less lipophilicity than -CF₃ .
Compound 3 : Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
  • Structure : Ethyl ester at position 6-carboxylate (vs. methyl ester at position 3 in the target compound).
  • Properties :
    • Molecular weight: 191.66 g/mol .
  • Applications : Intermediate for CNS-targeting agents.
  • Key Difference : Ester position and alkyl chain length may alter binding affinity to biological targets .

Functional Group Variations

Compound 4 : (1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride
  • Structure : Carboxylic acid replaces the ester group.
  • Applications : Used in peptide mimetics .
  • Key Difference : Carboxylic acid enhances water solubility but may reduce cell permeability compared to esters .
Compound 5 : N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide
  • Structure : Shares a difluorinated cyclopropyl moiety but lacks the bicyclic scaffold.
  • Properties :
    • Synthesized via amidation with 4-methoxybenzoyl chloride .
  • Applications : Antimicrobial or anticancer candidate .
  • Key Difference : Simplified structure lacks the conformational rigidity of the azabicyclohexane core .
Commercial Availability
  • Compound 1 is priced at €28.00/g (CymitQuimica) .
  • Compound 4 is available on ECHEMI, emphasizing its role in medicinal chemistry .
  • The target compound’s absence from supplier lists suggests it may be a novel or niche intermediate.

Pharmacological Relevance

  • Compound 1 derivatives are precursors to BET inhibitors (e.g., tert-butyl 6-((S)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate, 89% yield) .
  • The target compound’s -CF₃ group may enhance binding to hydrophobic enzyme pockets, a feature leveraged in protease inhibitors .

Q & A

Basic: What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer:
Stereochemical control is critical due to the bicyclic structure and multiple chiral centers. Key steps include:

  • Chiral Auxiliaries/Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during cyclization, as seen in similar azabicyclo syntheses .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Rhodium or Palladium complexes) to enforce enantioselectivity during cyclopropane ring formation, a strategy validated for structurally related bicyclic compounds .
  • Low-Temperature Cyclization : Perform reactions at sub-ambient temperatures (−20°C to 0°C) to minimize racemization, particularly during trifluoromethyl group incorporation .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., IRC or NEB methods) can predict intermediates and transition states. For example:

  • Transition-State Modeling : Identify energy barriers for cyclopropane ring closure and trifluoromethyl group orientation using density functional theory (DFT) .
  • Feedback-Driven Optimization : Integrate experimental data (e.g., reaction yields, stereoselectivity) with computational models to iteratively refine conditions (solvent polarity, temperature) .
  • Solvent Effect Simulations : Use COSMO-RS calculations to predict solvent compatibility for stabilizing intermediates, reducing side reactions .

Basic: What analytical techniques validate stereochemistry and purity?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve absolute configuration of chiral centers, especially for the bicyclo[3.1.0]hexane core .
  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers and quantify purity (>98% ee) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm vicinal proton relationships and bicyclic ring conformation .

Advanced: How does the trifluoromethyl group influence reactivity in derivatization?

Methodological Answer:
The -CF3_3 group introduces steric and electronic effects:

  • Steric Hindrance : Limits nucleophilic attack at the adjacent carbon, requiring bulky reagents (e.g., LDA) for deprotonation or substitution .
  • Electron-Withdrawing Effects : Enhances electrophilicity of the ester carbonyl, enabling selective amidations or reductions (e.g., LiAlH4_4 to alcohol derivatives) .
  • Stability in Acidic Conditions : The hydrochloride salt improves solubility but may necessitate pH-controlled reactions (pH 4–6) to avoid decomposition .

Basic: What in vitro models assess biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against serine hydrolases or proteases, leveraging the bicyclic amine’s potential as a transition-state analog .
  • Cell Permeability Studies : Use Caco-2 monolayers to evaluate membrane penetration, critical for CNS-targeting applications .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) to measure CYP450-mediated degradation rates .

Advanced: How to resolve contradictions in reaction yields across literature methods?

Methodological Answer:
Discrepancies often arise from subtle variations in:

  • Catalyst Loading : Optimize Pd-catalyzed cross-couplings between 0.5–5 mol% to balance cost and efficiency .
  • Workup Procedures : Compare extraction methods (e.g., aqueous/organic phase partitioning vs. solid-phase extraction) to isolate the hydrochloride salt without hydrolysis .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., diastereomeric adducts) formed under different conditions .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

  • Handling Hydrochloride Salts : Use fume hoods to avoid inhalation of acidic vapors during salt formation .
  • Trifluoromethyl Precursors : Store CF3_3-containing reagents (e.g., trifluoromethylating agents) under inert gas to prevent moisture-induced degradation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer:

  • 18^{18}F-Labeling : Substitute the -CF3_3 group with 18^{18}F via nucleophilic aromatic substitution, requiring anhydrous K18^{18}F/Kryptofix® conditions .
  • Stability Testing : Assess radiolabeled derivatives in PBS and serum (37°C, 24h) to confirm resistance to defluorination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Reactant of Route 2
Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

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